2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid
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Overview
Description
2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid is an organic compound characterized by the presence of a bromine atom, a fluorosulfonyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid typically involves the bromination of a phenylacetic acid derivative followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The fluorosulfonyl group can be introduced using fluorosulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures would be essential to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets. The bromine and fluorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylacetic acid moiety can also interact with various receptors or enzymes, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-fluorobenzoic acid
- 3-bromo-5-fluorosulfonylbenzoic acid
- 2,2-difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid is unique due to the combination of its bromine, fluorosulfonyl, and phenylacetic acid groups. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds. The presence of both bromine and fluorosulfonyl groups allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
2751620-29-6 |
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Molecular Formula |
C8H6BrFO5S |
Molecular Weight |
313.1 |
Purity |
95 |
Origin of Product |
United States |
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